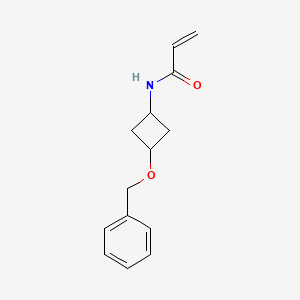
N-(3-Phenylmethoxycyclobutyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenylmethoxycyclobutyl)prop-2-enamide, commonly known as PPC, is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. PPC belongs to the class of cyclobutyl-containing compounds, which have shown promising results in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The exact mechanism of action of PPC is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that PPC inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPC has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, PPC has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. PPC has also been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PPC is its synthetic accessibility, which allows for the preparation of large quantities of the compound for research purposes. PPC also exhibits high potency against cancer cells, making it a promising candidate for further drug development. However, one limitation of PPC is its relatively low solubility in aqueous solutions, which can make it challenging to study its biological activity in vitro.
Zukünftige Richtungen
There are several potential future directions for research on PPC. One area of interest is the development of PPC-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the exploration of the structure-activity relationship of PPC and its analogs to identify compounds with improved potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of PPC and its effects on various biological pathways.
Synthesemethoden
PPC can be synthesized through a multistep reaction, starting from commercially available starting materials. The first step involves the preparation of 3-phenylmethoxycyclobutanone, which is then converted to the corresponding enolate using a strong base. The enolate is then reacted with propargyl bromide to form the desired product, PPC.
Wissenschaftliche Forschungsanwendungen
PPC has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have shown that PPC has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. PPC has also been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(3-phenylmethoxycyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-12-8-13(9-12)17-10-11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKCDFWVVKAFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC(C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylmethoxycyclobutyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

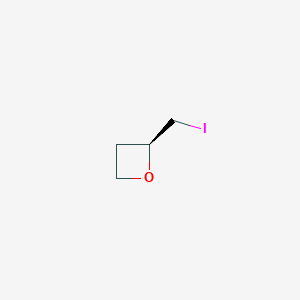
![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)

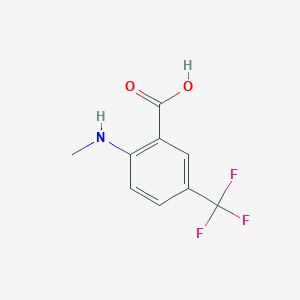
![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)
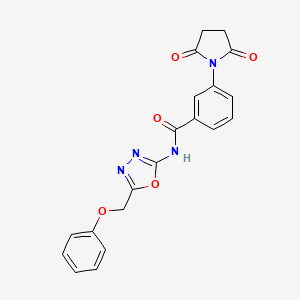
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2415037.png)
![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime](/img/structure/B2415042.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2415043.png)
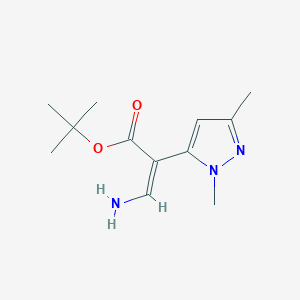
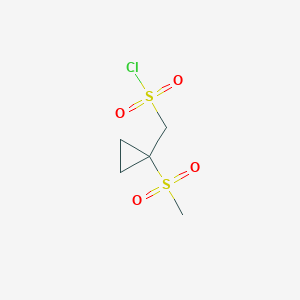
methanone](/img/structure/B2415047.png)
